Galacto-RGD
Overview
Description
Galacto-RGD is a glycosylated cyclic pentapeptide that includes the tripeptide sequence arginine-glycine-aspartic acid. This compound is primarily used as a radiotracer for positron emission tomography (PET) imaging to target the integrin αvβ3, which is involved in various pathological processes such as angiogenesis and metastasis .
Mechanism of Action
Target of Action
Galacto-RGD primarily targets the integrin αvβ3 , a receptor that plays a key role in angiogenesis and tumor cell metastasis . This receptor is highly expressed on activated endothelial cells during angiogenesis . It’s involved in cell-cell and cell-matrix interactions, mediating adhesion and migration of cells on a variety of extracellular matrix proteins .
Mode of Action
This compound interacts with its target, the integrin αvβ3, by binding to it. This interaction is highly selective . The binding of this compound to the integrin αvβ3 can be visualized using positron emission tomography (PET), as the intensity of this compound uptake correlates with αvβ3 expression .
Biochemical Pathways
The binding of this compound to integrin αvβ3 affects various biochemical pathways. Specifically, it impacts the processes of angiogenesis and metastasis, which are crucial for tumor growth and progression . The exact downstream effects of this interaction on the cellular level are still under investigation.
Pharmacokinetics
This compound demonstrates high metabolic stability, a favorable biodistribution, and a low radiation dose . It shows rapid clearance from the blood pool and primarily renal excretion . The standardized uptake values (SUVs) in tumors range from 1.2 to 9.0 . The tumor-to-blood and tumor-to-muscle ratios increase over time, with peak ratios of 3.1 ± 2.0 and 7.7 ± 4.3, respectively, at 72 min .
Result of Action
The result of this compound’s action can be observed at the molecular and cellular levels. At the molecular level, more than 95% of the tracer remains intact up to 120 minutes after injection . At the cellular level, this compound allows for specific imaging of αvβ3 expression in tumors with high contrast . This makes it possible to noninvasively monitor molecular processes involving the αvβ3 integrin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the uptake of this compound can vary depending on the level of αvβ3 expression in different types of tumors . Furthermore, the metabolic stability and biodistribution of this compound can be affected by factors such as the patient’s renal function . .
Biochemical Analysis
Biochemical Properties
Galacto-RGD interacts with the integrin αvβ3, a dimeric transmembrane glycoprotein that mediates adhesion and migration of cells on a variety of extracellular matrix proteins . The interaction between this compound and αvβ3 is crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with αvβ3, which plays a key role in tumor growth, local invasiveness, and metastatic potential . The compound’s interaction with αvβ3 affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to the integrin αvβ3 . This binding interaction influences enzyme activation, changes in gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid clearance from the blood pool and primarily renal excretion . The compound demonstrates high metabolic stability, with more than 95% of the tracer remaining intact up to 120 minutes after injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound shows a favorable biodistribution and a low radiation dose, making it safe for use in imaging molecular processes involving the αvβ3 integrin .
Metabolic Pathways
This compound is involved in metabolic pathways related to the integrin αvβ3 . The compound interacts with this integrin, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the integrin αvβ3 . This interaction affects the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with the integrin αvβ3 . This interaction could direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galacto-RGD involves the following steps:
Peptide Synthesis: The cyclic pentapeptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Glycosylation: The peptide is glycosylated using a glycosyl donor under specific reaction conditions to form the glycosylated cyclic pentapeptide.
Radiolabeling: The glycosylated peptide is then labeled with a radioactive isotope, such as fluorine-18, using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated Peptide Synthesizers: These are used for the large-scale synthesis of the cyclic pentapeptide.
Glycosylation Reactors: Specialized reactors are employed for the glycosylation step to ensure high yield and purity.
Radiolabeling Facilities: These facilities are equipped with the necessary safety measures to handle radioactive materials and perform the radiolabeling step.
Chemical Reactions Analysis
Types of Reactions
Galacto-RGD undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The radiolabeling process involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fluorine-18 is commonly used for radiolabeling through nucleophilic substitution.
Major Products
Oxidation: Formation of disulfide bonds within the peptide.
Reduction: Reduced form of the peptide with free thiol groups.
Substitution: Radiolabeled this compound with fluorine-18.
Scientific Research Applications
Galacto-RGD has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and glycosylation reactions.
Biology: Employed in the study of integrin αvβ3 expression and its role in cell adhesion and migration.
Medicine: Utilized in PET imaging to diagnose and monitor diseases such as cancer, where integrin αvβ3 is overexpressed.
Industry: Applied in the development of new radiotracers and imaging agents for various diagnostic purposes
Comparison with Similar Compounds
Similar Compounds
Fluciclatide: Another radiolabeled peptide used for imaging integrin αvβ3.
68 Ga-NODAGA-RGD: A gallium-68 labeled RGD peptide with high specificity and affinity for integrin αvβ3.
68 Ga-TRAP (RGD) 3: Another gallium-68 labeled RGD peptide used for integrin imaging
Uniqueness
Galacto-RGD is unique due to its glycosylation, which enhances its metabolic stability and biodistribution. This makes it a highly effective radiotracer for PET imaging compared to other similar compounds .
Properties
IUPAC Name |
2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUFVWCDYSPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of Galacto-RGD?
A1: this compound is a radiolabeled cyclic peptide designed to target the αvβ3 integrin. [, , , , , , , , , , , , , , , , , , , ] This integrin plays a crucial role in angiogenesis and tumor cell metastasis, making it a promising target for diagnostic and therapeutic strategies.
Q2: How does this compound interact with αvβ3 integrin?
A2: this compound contains the arginine-glycine-aspartic acid (RGD) tripeptide sequence. This sequence mimics the binding motif found in natural ligands of αvβ3 integrin, allowing this compound to bind with high affinity and selectivity. [, , ]
Q3: What are the downstream effects of this compound binding to αvβ3 integrin?
A3: this compound primarily acts as an antagonist of αvβ3 integrin, meaning it blocks the binding of natural ligands. [, ] This inhibition can disrupt angiogenesis and tumor cell metastasis, offering potential therapeutic benefits. Additionally, the radiolabeled nature of this compound enables noninvasive visualization and quantification of αvβ3 expression levels in vivo using Positron Emission Tomography (PET). [, , , , , , , , , , , , , , ]
Q4: Is there any information about the spectroscopic data for this compound?
A4: The research papers primarily focus on the biological applications of this compound. Detailed spectroscopic data, such as NMR or mass spectrometry, are not provided.
Q5: How does this compound perform under various conditions?
A6: this compound demonstrates high in vivo stability, with over 95% of the tracer remaining intact up to 120 minutes after injection in human studies. [] Its metabolic stability is also highlighted, with a high average fraction of intact tracer found in blood and various organ homogenates 2 hours after injection in mice. []
Q6: Does this compound exhibit any catalytic properties?
A6: No, the research papers focus on this compound as an imaging agent and antagonist of αvβ3 integrin. There is no mention of any catalytic activity.
Q7: Has computational chemistry been used in the development of this compound?
A8: While computational studies are not explicitly mentioned in the provided research on this compound, molecular modeling has been used in the field to design small peptidomimetics with improved activity, in vivo stability, and subtype selectivity for αvβ3 integrin. []
Q8: How do structural modifications of this compound affect its activity?
A9: Research indicates that modifications with carbohydrates, charged amino acids, or PEG analogues can be incorporated into the peptide core without significantly affecting the binding affinity for αvβ3 integrin. [] For instance, the addition of the galactose moiety improves the pharmacokinetic properties of this compound compared to non-glycosylated RGD peptides. [, ]
Q9: What formulation strategies improve this compound's stability and bioavailability?
A9: The provided research focuses on the in vivo application of this compound and does not delve into specific formulation strategies.
Q10: Is there information about SHE regulations concerning this compound?
A10: The research papers primarily focus on the scientific and medical aspects of this compound. Information regarding specific SHE regulations is not provided.
Q11: What is the pharmacokinetic profile of this compound?
A12: Research demonstrates that this compound exhibits rapid blood clearance primarily through renal excretion. [, ] The tracer shows low background activity in tissues like lung and muscle. [] Human dosimetry studies indicate a low radiation dose with the highest absorbed dose observed in the bladder wall. []
Q12: How does the pharmacodynamic profile of this compound relate to its mechanism of action?
A13: The pharmacodynamic effect of this compound is directly linked to its binding and antagonism of αvβ3 integrin. [, ] This interaction leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor cell metastasis. The level of αvβ3 expression can be non-invasively quantified by measuring the accumulation of this compound using PET. [, , , , , , , , , , , , , , ]
Q13: What cell-based assays have been used to study this compound?
A14: Internalization assays using αvβ3-receptor-positive M21 and αvβ3-receptor-negative M21L melanoma cells have been employed to assess the integrin receptor activity of this compound. []
Q14: Which animal models have been used in this compound research?
A14: Research utilizing this compound has employed various animal models, including:
- Mice: Nude mice bearing human melanoma tumors (M21, M21L) and small cell lung tumors. []
- Rats: Wistar rats subjected to myocardial infarction. [, , ]
- Rabbits: New Zealand white rabbits for biodistribution and dosimetry studies. []
Q15: Have any clinical trials been conducted using this compound?
A16: Yes, this compound has been investigated in clinical trials involving patients with various solid tumors. [, , , , ] These trials demonstrated the safety and feasibility of using this compound for imaging αvβ3 expression in humans and showed its potential for patient selection and monitoring of anti-angiogenic therapies.
Q16: Are there known resistance mechanisms to this compound?
A16: The provided research papers do not explicitly discuss resistance mechanisms to this compound.
Q17: What drug delivery strategies have been explored for this compound?
A17: The research focuses on the intravenous administration of this compound. Specific drug delivery strategies beyond this route are not discussed.
Q18: Are there any known biomarkers associated with this compound efficacy?
A20: While specific biomarkers predicting this compound efficacy are not explicitly mentioned, research suggests that the level of αvβ3 expression itself serves as a biomarker for patient selection and monitoring of anti-angiogenic therapies. [, ]
Q19: What analytical techniques are used to characterize and quantify this compound?
A19: Analytical techniques employed in this compound research include:
- High-performance liquid chromatography (HPLC): Used to determine the radiochemical purity of synthesized this compound and analyze its metabolic stability in biological samples. [, , ]
- Autoradiography: Utilized to visualize and quantify the distribution of radiolabeled this compound in ex vivo tissue sections. [, , ]
- Positron Emission Tomography (PET): The primary imaging modality for non-invasively visualizing and quantifying this compound uptake in vivo. [, , , , , , , , , , , , , , ]
Q20: What are the environmental impacts and degradation pathways of this compound?
A20: The research papers primarily focus on the medical applications of this compound. Information about its environmental impacts and degradation is not discussed.
Q21: Are there any known alternatives or substitutes for this compound?
A23: Yes, several other radiolabeled RGD peptides and peptidomimetics have been developed as alternatives to this compound for targeting αvβ3 integrin. [, , ] Examples include:* [18F]-AH111585* [123I]cyclo(RGDyV)* 18F-FRGD2* [99mTc]EDDA/HYNIC-RGD
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.